molecular formula C20H39O5P B109562 Palmitoyl 3-carbacyclic Phosphatidic Acid CAS No. 476310-22-2

Palmitoyl 3-carbacyclic Phosphatidic Acid

Cat. No. B109562
CAS RN: 476310-22-2
M. Wt: 390.5 g/mol
InChI Key: LJNWYINJKCNEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Palmitoyl 3-carbacyclic Phosphatidic Acid is a palmitoylated Carba-like cyclophosphatidic acid and an analog of lysophosphatidic acid (LPA). It has different functions from LPA and can inhibit the activation of RhoA and inhibit the migration of melanoma cells . It effectively inhibited experimental lung metastasis and reduced the number of tumor nodules in a B16-F0 xenograft mouse model .


Molecular Structure Analysis

The molecular weight of this compound is 390.49. Its formula is C20H39O5P . The SMILES representation is CCCCCCCCCCCCCCCC(OCC1CCP(O1)(O)=O)=O .

Scientific Research Applications

Inhibition of Tumor Cell Migration and Metastasis

Palmitoyl-cyclic phosphatidic acid (cPA) has been found to inhibit transcellular migration and metastasis of tumor cells. Specifically, carba derivatives of palmitoyl-cPA, where the phosphate oxygen is replaced with a methylene group, demonstrated potent inhibitory effects on MM1 tumor cell migration and pulmonary metastasis of B16-F0 melanoma. This effect is associated with the inhibition of RhoA activation and is not due to inhibition of lysophosphatidic acid (LPA) receptors activation (Uchiyama et al., 2007).

Role in Lipid Biosynthesis

Palmitoyl-CoA-l-glycerol 3-phosphate palmitoyltransferase, present in mammalian tissues, catalyzes the activation of palmitate and oleate and the conversion of enzymatically formed phosphatidic acid into glycerides. This process is integral to the Kennedy pathway of glyceride formation (Kuhn, 1967).

Enzymatic Activity and Biochemical Pathways

Studies on porcine platelet membranes have revealed that 1-[14C]Palmitoyl-2-[3H]arachidonoyl-sn-glycerol 3-phosphate is hydrolyzed by phospholipase A1 activity, specifically for phosphatidic acid. This enzymatic activity is significantly more specific for phosphatidic acid compared to other phospholipids (Inoue & Okuyama, 1984).

Involvement in Pulmonary Surfactant Lipid Biosynthesis

In adenoma alveolar type II cells, acyltransferases transfer palmitic acid to sn-glycerol-3-P, forming phosphatidic acid. This process is vital for the synthesis of surfactant lipid in these cells, which is crucial for lung function (Snyder & Malone, 1975).

Role in Plant Physiology

In oilseed rape, lysophosphatidic acid (LPA) acyltransferase is responsible for phosphatidic acid biosynthesis. This enzyme uses palmitoyl-ACP to produce phosphatidic acid with a prokaryotic-type acyl composition, which is critical for the plant's lipid metabolism (Bourgis et al., 1999).

Mitogenic Action of Lysophosphatidic and Phosphatidic Acid

Lysophosphatidic acid (LPA) and phosphatidic acid (PA) exhibit growth-promoting activities in fibroblasts. The fatty acid chain length is a key determinant of their mitogenic potency (van Corven et al., 1992).

Safety and Hazards

Palmitoyl 3-carbacyclic Phosphatidic Acid is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(21)24-18-19-16-17-26(22,23)25-19/h19H,2-18H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNWYINJKCNEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC1CCP(=O)(O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40436485
Record name AGN-PC-0N03WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

476310-22-2
Record name AGN-PC-0N03WG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40436485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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